3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a pyridine-based hydrazone derivative characterized by:
- Chlorine substituents at positions 3 (pyridine ring) and 2,4 (phenyl ring).
- A trifluoromethyl (-CF₃) group at position 5 (pyridine ring).
- An (E)-configured hydrazone linker connecting the pyridine and dichlorophenyl moieties.
Properties
IUPAC Name |
3-chloro-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3F3N3/c14-9-2-1-7(10(15)4-9)5-21-22-12-11(16)3-8(6-20-12)13(17,18)19/h1-6H,(H,20,22)/b21-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNLITJZKSGMGA-IGCPIRJNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine, also known by its CAS number 338795-29-2, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H7Cl3F3N3
- Molecular Weight : 351.56 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The mechanisms include:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which may lead to altered cellular functions.
- Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Case Study : A study demonstrated that derivatives of hydrazine compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer properties. Specifically, related compounds inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound A | 0.08 - 12.07 | HeLa |
| Compound B | 6.2 | HCT116 |
| Compound C | 1.48 - 6.38 | PC3 |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects as well. Research on similar compounds has shown:
- Mechanism : Inhibition of TNF-alpha release and modulation of MAPK pathways have been observed in related hydrazine derivatives .
Comparative Analysis with Similar Compounds
The unique structural characteristics of this compound set it apart from other hydrazine derivatives:
| Feature | 3-Chloro Compound | Other Hydrazine Derivatives |
|---|---|---|
| Chloro Substituents | Yes | Varies |
| Trifluoromethyl Group | Present | Absent in many |
| Anticancer Activity | High potential | Variable |
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of fluorinated imines and hydrazones similar to this compound. For example, fluorinated derivatives have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure of 3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine suggests that it may exhibit similar properties due to the presence of the hydrazone functional group, which is known for its bioactivity.
Case Study: Antibacterial Testing
A study conducted on related hydrazone compounds demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 16 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the phenyl ring significantly influenced antibacterial potency .
Antifungal Activity
The compound's potential as an antifungal agent has also been explored. Pyridine derivatives are often associated with antifungal properties. The presence of halogen atoms in the structure may enhance its interaction with fungal cell membranes or enzymes.
Case Study: Antifungal Efficacy
In vitro studies on similar pyridine derivatives have shown promising antifungal activity against common pathogens such as Candida species. The effectiveness of these compounds was attributed to their ability to disrupt fungal cell wall synthesis or function .
Anticancer Activity
The anticancer properties of compounds containing hydrazone linkages have gained attention in recent years. Research indicates that such compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Studies
In a study evaluating the antiproliferative effects of hydrazone derivatives, compounds were tested against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte). Results showed that specific modifications to the hydrazone structure could lead to enhanced cytotoxicity, with some derivatives achieving IC50 values below 10 µM .
Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the pyridine-hydrazone backbone but differ in substituents and functional groups:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance thermal stability and electrophilicity. For example, the target compound’s CF₃ group increases its lipophilicity compared to the phenyl-pyridinyl analogue in .
- Hydrazone Configuration : The (E)-configuration in the target compound and ensures planar geometry, facilitating π-π stacking in crystalline states .
- Substituent Position: The 2,4-dichlorophenyl group in the target compound introduces steric hindrance, reducing solubility compared to monosubstituted analogues like .
Spectroscopic and Crystallographic Data
- IR Spectroscopy : The target compound’s hydrazone C=N stretch appears near 1600–1650 cm⁻¹, consistent with .
- ¹H NMR : Pyridine ring protons resonate at δ 8.2–8.5 ppm, while dichlorophenyl protons appear at δ 7.3–7.6 ppm, as seen in analogous structures .
- Crystal Structure : The (E)-configuration and planar geometry are confirmed by X-ray diffraction in related compounds (e.g., bond angles of ~120° for C=N-N=C) .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
Methodological Answer :
- Synthetic Pathway : The compound can be synthesized via hydrazone formation by condensing 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine with 2,4-dichlorobenzaldehyde under reflux in ethanol or methanol. Acid catalysts (e.g., glacial acetic acid) enhance imine bond formation .
- Optimization : Use design of experiments (DoE) to evaluate variables (temperature, solvent polarity, stoichiometry). Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are critical for structural validation, and how should data interpretation be approached?
Methodological Answer :
- Key Techniques :
- FT-IR : Confirm C=N (1580–1620 cm⁻¹) and N–H (3200–3300 cm⁻¹) stretches for hydrazone linkage .
- NMR : ¹H NMR to identify aromatic protons (δ 7.0–8.5 ppm for pyridine and dichlorophenyl groups) and hydrazone NH (δ 10–12 ppm). ¹³C NMR for carbonyl/imine carbons (δ 140–160 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods resolve contradictions between experimental and theoretical spectroscopic data?
Methodological Answer :
- DFT Calculations : Use Gaussian 09W or ORCA to compute optimized geometries, vibrational frequencies, and NMR chemical shifts. Compare with experimental data to validate tautomeric forms or conformational isomers .
- Case Study : A pyridine-hydrazone derivative showed discrepancies in C=N bond lengths between X-ray crystallography (1.28 Å) and DFT (1.31 Å). This was attributed to crystal packing effects, resolved by adjusting basis sets (e.g., B3LYP/6-311++G(d,p)) .
Q. What experimental strategies are recommended for studying biological interactions, such as enzyme inhibition or receptor binding?
Methodological Answer :
Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?
Methodological Answer :
- Reproducibility Checks : Verify purity via DSC (melting point range <2°C) and elemental analysis (±0.3% for C/H/N).
- Solubility Profiling : Use shake-flask method in buffered solutions (pH 1–7.4) with HPLC quantification. Note that trifluoromethyl groups enhance lipophilicity (logP ~3.5), requiring DMSO or PEG-400 for in vitro assays .
Data Analysis and Experimental Design
Q. What strategies are effective for analyzing crystallographic data when polymorphs or solvates complicate structural determination?
Methodological Answer :
- X-ray Crystallography : Collect data at low temperature (100 K) to reduce thermal motion. Use SHELX or Olex2 for refinement. For polymorphs, compare unit cell parameters and hydrogen-bonding networks (e.g., C–H⋯N vs. π-π stacking) .
- Case Study : A hydrazone derivative exhibited two polymorphs: Form I (monoclinic, P2₁/c) with intramolecular H-bonds and Form II (triclinic, P1̄) with intermolecular interactions. Raman spectroscopy distinguished lattice vibrations .
Q. How should researchers design stability studies under varying environmental conditions (light, humidity, temperature)?
Methodological Answer :
- ICH Guidelines :
Safety and Handling
Q. What precautions are necessary for handling this compound, given its halogenated and hydrazine-based structure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
